molecular formula C19H16FN3O2S B3445039 2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-fluorophenyl)acetamide

2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-fluorophenyl)acetamide

Cat. No. B3445039
M. Wt: 369.4 g/mol
InChI Key: PLQRLQODKDWBBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular weight of this compound is 365.457 . The exact molecular structure would require more specific information or an analysis tool, which I currently do not have access to.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not provide specific safety and hazard information, and the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

N-(2-fluorophenyl)-2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2S/c1-2-11-23-18(25)13-7-3-5-9-15(13)22-19(23)26-12-17(24)21-16-10-6-4-8-14(16)20/h2-10H,1,11-12H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQRLQODKDWBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Allyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-N-(2-fluoro-phenyl)-acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-fluorophenyl)acetamide
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2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-fluorophenyl)acetamide
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2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-fluorophenyl)acetamide
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2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-fluorophenyl)acetamide
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Reactant of Route 6
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2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-fluorophenyl)acetamide

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